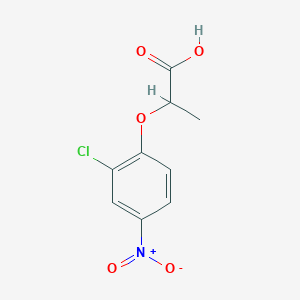

2-(2-Chloro-4-nitrophenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Chemistry

Phenoxypropanoic acids are a well-established class of organic compounds characterized by a phenyl ring linked to a propanoic acid moiety through an ether bond. The versatility of this scaffold allows for a wide range of substitutions on the aromatic ring, leading to a diverse array of derivatives with distinct chemical and physical properties. 2-(2-Chloro-4-nitrophenoxy)propanoic acid is a specific derivative where the phenyl ring is substituted with a chlorine atom at the ortho position and a nitro group at the para position relative to the ether linkage. These substitutions are known to significantly influence the electronic and steric properties of the molecule, thereby impacting its reactivity and potential biological activity.

Historical Trajectories of Research on Phenoxypropanoic Acid Derivatives

The scientific journey of phenoxypropanoic acid derivatives began in the 1940s with the discovery of their potent herbicidal properties. Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and its propanoic acid analogue, 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop), were among the first synthetic organic herbicides to be widely commercialized. wikipedia.org This initial focus on agricultural applications spurred extensive research into the synthesis and structure-activity relationships of a vast number of phenoxyalkanoic acid derivatives.

Over the decades, the research landscape expanded beyond herbicidal activity. Scientists began to explore the potential of these compounds in medicinal chemistry. researchgate.net The structural similarities of some phenoxypropanoic acid derivatives to endogenous molecules led to investigations into their use as therapeutic agents. This shift in focus opened new avenues of research, exploring their interactions with biological targets and their potential applications in treating various diseases.

Broader Significance in Contemporary Chemical and Biological Sciences

In modern scientific research, this compound and its analogues hold relevance in several key areas. The presence of both a chloro and a nitro group on the aromatic ring makes it an interesting subject for studies on the environmental fate and biodegradation of halogenated and nitrated aromatic compounds. nih.gov The nitroaromatic moiety, in particular, is a well-known pharmacophore and is also associated with certain toxicological properties, making the study of such compounds important for both drug discovery and environmental science. svedbergopen.comscielo.br

Furthermore, the core phenoxypropanoic acid structure continues to be a valuable scaffold in the design of new bioactive molecules. humanjournals.com Researchers are actively exploring novel derivatives for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| This compound | C₉H₈ClNO₅ | 245.62 | 2-Chloro, 4-Nitro |

| 2-Phenoxypropanoic acid | C₉H₁₀O₃ | 166.17 | Unsubstituted |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₃ | 200.62 | 4-Chloro |

| 2-(2,4-Dichlorophenoxy)propanoic acid | C₉H₈Cl₂O₃ | 235.06 | 2,4-Dichloro |

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in publicly accessible literature, a wealth of information exists for the broader class of phenoxypropanoic acids. General synthetic routes to this class of compounds typically involve the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-halopropionate ester, followed by hydrolysis of the ester to the carboxylic acid. researchgate.net For the target compound, this would involve the reaction of 2-chloro-4-nitrophenol (B164951) with an ester of 2-bromopropanoic acid.

Spectroscopic characterization of phenoxypropanoic acid derivatives generally reveals distinct signals. In ¹H NMR spectroscopy, characteristic peaks for the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl protons are expected. The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling constants of the aromatic protons. Infrared (IR) spectroscopy would typically show strong absorption bands corresponding to the carboxylic acid O-H and C=O stretching vibrations, as well as bands related to the aromatic ring and the C-O ether linkage. Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule.

The biological activity of phenoxypropanoic acids is highly dependent on their stereochemistry and the nature and position of the substituents on the phenyl ring. For herbicidal activity, the (R)-enantiomer is generally the more active form. google.com In the context of medicinal chemistry, various derivatives have been synthesized and evaluated for a wide range of therapeutic targets. nih.gov The presence of the nitro group in this compound is significant, as nitroaromatic compounds are known to be bioreducible and can generate reactive nitrogen species, a mechanism that is exploited in some antimicrobial and anticancer drugs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-5(9(12)13)16-8-3-2-6(11(14)15)4-7(8)10/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVGJIAXEJMVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Chloro 4 Nitrophenoxy Propanoic Acid

Established Synthetic Routes

Classical Organic Synthesis Approaches

The most prevalent and historically significant method for synthesizing 2-(2-chloro-4-nitrophenoxy)propanoic acid is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of organic chemistry for the formation of ethers and, in this context, aryloxypropanoic acids. The synthesis involves the reaction of a deprotonated phenol (B47542) with an alkyl halide. wikipedia.org

The primary reactants for this synthesis are 2-chloro-4-nitrophenol (B164951) and a derivative of propanoic acid, typically an ester of 2-bromopropanoic acid or 2-chloropropanoic acid. google.comgoogle.com The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The phenoxide ion, generated by treating 2-chloro-4-nitrophenol with a base, acts as the nucleophile, attacking the electrophilic carbon of the propanoic acid derivative and displacing the halide leaving group. wikipedia.org

The general reaction scheme is as follows:

Deprotonation of the phenol: 2-chloro-4-nitrophenol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), to form the corresponding sodium or potassium 2-chloro-4-nitrophenoxide. gordon.eduorgsyn.org

Nucleophilic attack: The resulting phenoxide then reacts with an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate).

Hydrolysis: The final step involves the hydrolysis of the resulting ester to yield the desired this compound. nih.gov

Table 1: Reactants and Conditions in Classical Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| 2-Chloro-4-nitrophenol | Ethyl 2-bromopropanoate | Sodium Hydroxide (NaOH) | Ethanol (B145695) or Acetone (B3395972) | Reflux |

| 2-Chloro-4-nitrophenol | Ethyl 2-chloropropanoate | Potassium Carbonate (K2CO3) | Dimethylformamide (DMF) | Elevated temperatures (e.g., 80-100 °C) |

Stereoselective Synthesis Considerations

Many applications of phenoxypropanoic acids, particularly in the agrochemical field, are specific to a single enantiomer, with the (R)-isomer often being the biologically active form. ntu.edu.tw This necessitates synthetic strategies that can produce enantiomerically pure this compound.

Two primary strategies are employed for stereoselective synthesis:

Use of Chiral Starting Materials: This approach involves starting with an enantiomerically pure precursor. For instance, (S)-2-chloropropanoic acid can be synthesized from the naturally occurring amino acid (S)-alanine. orgsyn.org Reacting this chiral acid with 2-chloro-4-nitrophenol under Williamson ether synthesis conditions will yield the corresponding chiral product.

Chiral Resolution: This method involves the separation of a racemic mixture of the final product. nih.gov This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral amine, followed by separation through crystallization. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for separating enantiomers. ntu.edu.twnih.gov

Advanced Synthetic Methodologies and Innovations

Exploration of Catalytic Reactions in Phenoxypropanoic Acid Synthesis

To improve the efficiency, yield, and environmental footprint of the synthesis, catalytic methods are being explored. Phase-transfer catalysis (PTC) has emerged as a particularly effective technique for the synthesis of phenoxypropanoic acids. fzgxjckxxb.comcrdeepjournal.org

PTC facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). fzgxjckxxb.comprinceton.edu A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. fzgxjckxxb.comacsgcipr.org

Advantages of Phase-Transfer Catalysis:

Milder reaction conditions. fzgxjckxxb.com

Increased reaction rates. crdeepjournal.org

Reduced need for anhydrous solvents.

Higher yields and cleaner reactions. princeton.edu

Use of less expensive inorganic bases like NaOH and K2CO3. acsgcipr.org

Table 2: Common Phase-Transfer Catalysts

| Catalyst Type | Examples | Key Properties |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Cost-effective and widely used. fzgxjckxxb.com |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable than ammonium salts. fzgxjckxxb.com |

| Crown Ethers | 18-Crown-6 | Effective but more expensive. fzgxjckxxb.com |

Preparation of Derivatives and Analogues through Functionalization

The core structure of this compound can be chemically modified to produce a variety of derivatives and analogues with potentially enhanced or different biological activities. jst.go.jpresearchgate.net

Common functionalization reactions include:

Esterification: The carboxylic acid group can be readily converted to esters by reacting with various alcohols under acidic conditions. For example, reaction with ethanol yields ethyl 2-(2-chloro-4-nitrophenoxy)propanoate.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, leads to the formation of amides. jocpr.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This creates an amino-substituted phenoxypropanoic acid, which can be further modified.

Modifications of the Aromatic Ring: The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of new groups.

These functionalization strategies have been used to synthesize a wide range of phenoxypropionic acid derivatives with herbicidal and other biological activities. tandfonline.commdpi.com

Optimization of Reaction Parameters and Yield Efficiency

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. beilstein-journals.org Key parameters that are often adjusted include:

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like DMF or acetone are often effective for Williamson ether synthesis. google.com In PTC, a biphasic system, often toluene-water, is used. acsgcipr.org

Base: The strength and amount of the base are important. A strong enough base is needed to fully deprotonate the phenol, but an excessive amount can lead to side reactions.

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures generally increase the rate, they can also lead to the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity. google.com

Catalyst (for PTC): The choice and concentration of the phase-transfer catalyst are critical. The structure of the catalyst, such as the length of the alkyl chains on a quaternary ammonium salt, can impact its efficiency. acsgcipr.org

Stirring: In biphasic systems like those used in PTC, vigorous stirring is essential to maximize the interfacial area between the two phases, which enhances the rate of transfer of the reacting species. princeton.edu

Recent approaches to reaction optimization involve the use of statistical methods like Response Surface Methodology (RSM) and machine learning algorithms to systematically explore the effects of multiple parameters and identify the optimal conditions for synthesis. beilstein-journals.orgnih.govresearchgate.net

Molecular Mechanisms of Action and Biological Interactions of 2 2 Chloro 4 Nitrophenoxy Propanoic Acid

Elucidation of Biochemical Targets

The efficacy of a bioactive compound is determined by its ability to interact with and modulate the function of specific biological macromolecules. For 2-(2-chloro-4-nitrophenoxy)propanoic acid, the primary targets are understood through the lens of its chemical class, which is known to interfere with critical metabolic pathways.

This compound belongs to the aryloxyphenoxypropionate (AOPP or 'fop') chemical family. researchgate.net Compounds in this class are well-documented as inhibitors of Acetyl-CoA Carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids. researchgate.netresearchgate.netucanr.edufrontiersin.org ACCase catalyzes the first committed step in this pathway: the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. frontiersin.orgmdpi.com

ACCase is a biotin-dependent enzyme with three main functional domains:

Biotin (B1667282) Carboxylase (BC): Catalyzes the carboxylation of the biotin prosthetic group.

Biotin Carboxyl Carrier Protein (BCCP): Shuttles the activated carboxyl group from the BC domain to the CT domain.

Carboxyltransferase (CT): Transfers the carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. researchgate.net

AOPP herbicides, and by extension likely this compound, exert their inhibitory effect by binding to the CT domain of the ACCase enzyme in susceptible plant species, particularly grasses. mdpi.com This binding blocks the production of malonyl-CoA, thereby halting fatty acid synthesis. researchgate.netmdpi.com The disruption of fatty acid production is critical as these molecules are essential components of cell membranes and lipid-based energy storage. mdpi.com The prolonged inhibition of ACCase leads to a depletion of fatty acids, compromising cell membrane integrity and ultimately causing cell death. mdpi.com Most broadleaf plant species are naturally resistant to these compounds due to possessing a less sensitive form of the ACCase enzyme. ucanr.edu

While the primary mechanism of action for the herbicidal aryloxyphenoxypropionate class is enzyme inhibition, interactions with specific receptors can also mediate biological effects in other contexts. For propionic acid derivatives more broadly, receptor binding is a known mechanism of action. For instance, the compound α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, a type of glutamate (B1630785) receptor in the central nervous system, where it mimics the neurotransmitter glutamate to generate fast excitatory postsynaptic potentials. wikipedia.org Studies have investigated the binding interactions of such molecules with amino acid residues like tyrosine and proline within receptor binding sites. nih.gov

However, for this compound specifically, detailed studies on receptor binding and subsequent downstream signaling pathways are not extensively documented in the available literature. Its biological activity in plants is predominantly attributed to the direct inhibition of ACCase rather than a receptor-mediated signaling cascade.

Molecular Basis of Biological Activity

The specific arrangement of atoms and functional groups within the this compound molecule dictates its chemical properties and how it interacts with its biological targets. The nitro group, the chlorine atom, and the chiral center of the propanoic acid side chain all play crucial roles.

The bioactivity of this compound is significantly influenced by its constituent functional groups.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that profoundly alters the electronic distribution of the molecule. mdpi.com This electronic influence can create localized electrophilic regions on the molecule, potentially facilitating stronger or more specific interactions with nucleophilic residues in the active site of a target enzyme. mdpi.com The presence of the nitro group affects the polarity and electronic properties of the molecule, which can favor interactions with particular amino acids. nih.gov In various biological systems, nitro groups can be metabolically reduced to form reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, which can then interact with other biomolecules. nih.govnih.gov This reactivity is a cornerstone of the biological activity of many nitro-containing pharmaceuticals and bioactive compounds. researchgate.net

Propanoic Acid Moiety: The propanoic acid side chain is fundamental to the compound's function. The carboxyl group (-COOH) is often the key interacting group that binds within the active site of the target enzyme. nih.gov Furthermore, this moiety contains a chiral center, which has profound implications for biological activity.

This compound possesses a chiral center at the second carbon of the propanoic acid group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(2-chloro-4-nitrophenoxy)propanoic acid and (S)-2-(2-chloro-4-nitrophenoxy)propanoic acid. Biological systems, particularly enzyme active sites, are themselves chiral, leading to highly specific interactions with only one of the enantiomers. This phenomenon is known as enantioselectivity. researchgate.net

In the aryloxyphenoxypropionic acid class of herbicides, it is almost exclusively the (R)-enantiomer that exhibits high biological activity as an ACCase inhibitor. nih.govacs.org The (S)-enantiomer is typically inactive or significantly less active. acs.org Molecular modeling studies suggest that the (R)-enantiomer can adopt a specific low-energy "active conformation" that fits precisely into the ACCase active site. nih.govacs.org In contrast, the (S)-enantiomer has difficulty achieving this same conformation due to steric hindrance, where the methyl group on the propanoic acid chain clashes with a hydrogen atom on the phenyl ring, preventing proper binding. nih.govacs.org This highlights that the precise three-dimensional placement of the carboxyl and methyl groups relative to the phenyl ring is critical for inhibitory activity. nih.govacs.org

Comparative Biochemical Analysis with Structurally Similar Compounds

Analyzing this compound alongside structurally related compounds provides insight into how subtle chemical modifications affect biological activity. Key comparators include other phenoxypropionic acid herbicides like Dichlorprop and Mecoprop.

Dichlorprop (DCPP): Chemically known as 2-(2,4-dichlorophenoxy)propanoic acid, it differs by having a chlorine atom at the 4-position of the phenyl ring instead of a nitro group. Both chlorine and nitro groups are electron-withdrawing, but the nitro group has a stronger effect, which can alter the binding affinity for the target enzyme.

Mecoprop (MCPP): Known as 2-(4-chloro-2-methylphenoxy)propanoic acid, this compound features a methyl group at the 2-position and a chlorine at the 4-position. The methyl group is electron-donating, contrasting with the electron-withdrawing chloro and nitro substituents in the other compounds.

Like the target compound, both Dichlorprop and Mecoprop are chiral, and their herbicidal activity resides primarily in the (R)-enantiomer. acs.org Studies on the environmental degradation of Dichlorprop and Mecoprop have shown that the process is often enantioselective, with the (S)-enantiomers degrading faster than the herbicidally active (R)-enantiomers. acs.org This differential activity and degradation underscore the importance of stereochemistry in the biochemical interactions of these compounds.

Table of Mentioned Compounds

Environmental Dynamics and Biotransformation of 2 2 Chloro 4 Nitrophenoxy Propanoic Acid

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as sunlight (photodegradation) and chemical reactions with environmental substances like water (hydrolysis) and oxygen (oxidation).

Photodegradation Pathways

There is a notable lack of specific research on the photodegradation pathways of 2-(2-Chloro-4-nitrophenoxy)propanoic acid. While studies on other chlorinated and nitrated aromatic compounds suggest that photodegradation can be a significant environmental fate process, often involving the cleavage of the ether linkage or transformation of the nitro group, no specific pathways or products have been documented for this particular compound.

Chemical Hydrolysis and Oxidation in Environmental Matrices

Detailed studies concerning the chemical hydrolysis and oxidation of this compound in environmental matrices such as soil and water are not available in the current scientific literature. For related phenoxyalkanoic acid herbicides, hydrolysis of the ether linkage can be a degradation route, particularly under certain pH conditions. However, the rates, mechanisms, and resulting products of hydrolysis and oxidation for this compound have not been specifically investigated.

Microbial Degradation Pathways and Enzyme Systems

The biodegradation of many herbicides is a critical process for their removal from the environment. This typically involves microorganisms that can use the compound as a source of carbon and energy.

Isolation and Characterization of Microorganisms Involved in Degradation

No microorganisms have been specifically isolated and characterized for their ability to degrade this compound. Extensive research has been conducted on the microbial degradation of other phenoxy herbicides like 2,4-D and mecoprop, leading to the isolation of various bacteria, including species of Pseudomonas, Alcaligenes, and Flavobacterium. nih.govnih.gov Similarly, bacteria capable of degrading 2-chloro-4-nitrophenol (B164951), a structurally related compound, have been identified, such as Arthrobacter nitrophenolicus and Cupriavidus sp. nih.govresearchgate.netnih.gov However, the capability of these or other microorganisms to degrade this compound has not been reported.

Biochemical Pathways for Nitro Group Reduction and Dechlorination

The specific biochemical pathways for the degradation of this compound, including the reduction of its nitro group and the removal of the chlorine atom (dechlorination), have not been elucidated. In the biodegradation of other nitroaromatic and chlorinated aromatic compounds, nitroreductases often catalyze the initial step of nitro group reduction, while dehalogenases are responsible for the cleavage of the carbon-halogen bond. For instance, the degradation of 2-chloro-4-nitrophenol has been shown to proceed with the release of nitrite (B80452) and chloride ions. nih.gov However, the sequence of these events and the specific intermediates formed during the breakdown of this compound remain unknown.

Identification and Characterization of Biotransforming Enzymes (e.g., Monooxygenases, Dioxygenases, Dehalogenases, Nitroreductases)

As no microorganisms have been identified that degrade this compound, there has been no identification or characterization of the specific enzymes involved in its biotransformation. Research on analogous compounds has revealed a variety of enzymes that could potentially be involved. For example, the degradation of 2-chloro-4-nitrophenol by Cupriavidus sp. CNP-8 involves a two-component FAD-dependent monooxygenase and a 1,2,4-benzenetriol (B23740) (BT) 1,2-dioxygenase. nih.gov The degradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. involves a flavin-dependent monooxygenase and an aniline (B41778) dioxygenase. plos.org Furthermore, 2-haloacid dehalogenases are known to catalyze the dehalogenation of 2-chloropropionic acid, a substructure of the target molecule. nih.gov However, without specific studies on this compound, the roles of these or other enzymes in its degradation are purely speculative.

Factors Modulating Microbial Degradation Kinetics (e.g., Substrate Concentration, Co-metabolism)

No studies detailing the microbial degradation kinetics of this compound were found. Research on other phenoxy herbicides indicates that factors such as the initial substrate concentration, the presence of co-metabolizing microbial communities, and environmental conditions like pH and temperature are crucial. However, the specific kinetic parameters (e.g., degradation rates, half-life in microbial systems) and the influence of these factors on this compound remain uninvestigated.

Plant Metabolism and Uptake Dynamics

Absorption and Translocation Mechanisms within Plant Systems

There is no available information describing the absorption and translocation of this compound in plants. For other acidic herbicides, uptake is often pH-dependent and can involve both root and foliar pathways, with translocation occurring via the xylem and phloem. The specific efficiency of these processes for the target compound is unknown.

Internal Detoxification and Conjugation Processes in Plants

The metabolic fate of this compound within plant tissues has not been documented. Plants typically detoxify xenobiotics through processes like hydroxylation, followed by conjugation with sugars (glycosylation) or amino acids. These modifications increase water solubility and reduce toxicity, facilitating sequestration within the plant. The specific metabolites and enzymatic pathways involved for this compound have not been identified.

Environmental Persistence and Partitioning in Soil and Water Systems

Specific data on the persistence (e.g., soil half-life) and partitioning behavior (e.g., soil organic carbon-water (B12546825) partitioning coefficient, Koc) of this compound are not available in published literature. The mobility and longevity of phenoxyalkanoic acid herbicides in the environment are strongly influenced by soil type, organic matter content, pH, and microbial activity. Without empirical data, the potential for leaching into groundwater or persisting in soil compartments for this compound cannot be accurately assessed.

Until dedicated research is conducted on this compound, a detailed and accurate account of its environmental dynamics and biotransformation is not possible.

Ecological Implications and Interactions with Non Target Organisms

Impact on Environmental Microbial Communities

There is currently a lack of specific research data on the effects of 2-(2-Chloro-4-nitrophenoxy)propanoic acid on soil microflora and its consequential impacts on biogeochemical cycling. While studies on other phenoxy herbicides have shown varied effects on soil microbial populations and processes such as nitrification and denitrification, no such investigations have been published for this specific compound. Therefore, its influence on the structure and function of soil microbial communities, including bacteria and fungi, remains uncharacterized.

Table 1: Effects of this compound on Soil Microbial Parameters (No data available for this compound)

| Microbial Parameter | Observed Effect | Concentration | Soil Type | Source |

|---|---|---|---|---|

| No specific data available for this compound. |

Information regarding the responses of aquatic microbial populations to this compound is not available in current scientific literature. The potential impact of this chemical on the biodiversity and metabolic activities of microorganisms in freshwater or marine environments has not been documented. Consequently, its role in affecting aquatic food webs and nutrient cycling from a microbial perspective is unknown.

Effects on Non-Target Flora and Associated Ecosystems

There are no specific studies detailing the effects of this compound on non-target flora and the broader ecosystems they inhabit. Research on other herbicides has demonstrated the potential for unintended harm to wild plant species, leading to shifts in plant community composition and diversity. However, without targeted research, the phytotoxic profile of this compound and its potential to cause symptoms like epinasty, chlorosis, or growth inhibition in non-target plants remains speculative.

Table 2: Documented Effects of this compound on Non-Target Plant Species (No data available for this compound)

| Plant Species | Observed Effect | Exposure Level | Study Type | Source |

|---|---|---|---|---|

| No specific data available for this compound. |

Bioconcentration and Bioavailability Assessment in Environmental Receptor Organisms

Scientific data on the bioconcentration and bioavailability of this compound in environmental receptor organisms are currently unavailable. The potential for this compound to be absorbed by organisms from their environment, and subsequently accumulate in their tissues, has not been investigated. Therefore, key metrics such as the Bioconcentration Factor (BCF), which are essential for assessing environmental risk, have not been determined for this specific chemical.

Table 3: Bioconcentration and Bioavailability Data for this compound (No data available for this compound)

| Organism | Tissue | Bioconcentration Factor (BCF) | Bioavailability | Source |

|---|---|---|---|---|

| No specific data available for this compound. |

Structure Activity Relationship Sar Studies and Molecular Design of 2 2 Chloro 4 Nitrophenoxy Propanoic Acid Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 2-(2-Chloro-4-nitrophenoxy)propanoic acid analogues is highly dependent on the specific substitution pattern of the phenoxy ring and the stereochemistry of the propanoic acid side chain.

Influence of Halogenation Patterns on Molecular Activity

The presence, position, and nature of halogen substituents on the phenyl ring are critical determinants of molecular activity. In related herbicidal compounds, such as 2-[4-(quinoxalinyloxy)phenoxy]propanoic acid derivatives, the substitution pattern on the quinoxaline (B1680401) ring significantly impacts efficacy. For instance, introducing a chlorine atom at the 6-position of the quinoxaline moiety has been shown to produce potent herbicidal activity against a range of grass weeds. scispace.com

Table 1: Effect of Halogen and Other Substituents on Herbicidal Activity of 2-[4-(Quinoxalinyloxy)phenoxy]propanoic Acid Analogues scispace.com

| Compound | Substituent (X) on Quinoxaline Ring | Herbicidal Activity Rating* |

|---|---|---|

| 1 | H | Moderate |

| 2 | 6-Cl | High |

| 3 | 6-F | Moderate-High |

| 4 | 6-Br | Moderate |

| 5 | 6-CF3 | Moderate |

| 6 | 7-Cl | High |

| 7 | 6,7-diCl | High |

*Activity rating is a qualitative summary based on reported data against various grass weeds. scispace.com

Contribution of the Nitro Group and Other Substituents to Biological Potency

The nitro group (NO₂) plays a pivotal role in the biological potency of many active compounds, including analogues of this compound. Due to its strong electron-withdrawing nature, the nitro group can significantly alter the electronic distribution within the aromatic ring. nih.gov This electronic modification can enhance the molecule's interaction with target proteins, influencing binding affinity and subsequent biological response.

In many contexts, the nitro group is considered a key pharmacophore. Its presence can affect the molecule's polarity and pharmacokinetic properties, which are crucial for reaching the target site. nih.govnih.gov Studies on other biologically active molecules containing a 2-chloro-4-nitrophenyl moiety have confirmed that this particular substitution pattern is a necessary requirement for achieving high levels of activity, underscoring the combined importance of both the chloro and nitro groups. nih.govnih.gov

Stereochemical Requirements for Optimal Activity

The biological activity of aryloxyphenoxypropanoic acid derivatives is highly stereoselective. The propanoic acid side chain contains a chiral center at the C-2 position, leading to two possible enantiomers: (R) and (S). Research has consistently shown that the herbicidal activity resides almost exclusively in the (R)-enantiomer. nih.govnih.gov

For example, in studies on the herbicide trifop, the (R)-(+)-enantiomer was found to be a significantly more potent inhibitor of the target enzyme, acetyl-CoA carboxylase (ACCase), than the racemic mixture. nih.gov The (S)-enantiomer is considered largely inactive. This stereoselectivity is attributed to the specific three-dimensional conformation required for the molecule to fit into the enzyme's active site. Molecular modeling studies suggest that the (R)-enantiomer can readily adopt a low-energy "active conformation," whereas the (S)-enantiomer experiences steric hindrance that prevents it from achieving the necessary orientation for effective binding. nih.gov

Table 2: Stereoselectivity in the Inhibition of Wheat Acetyl-CoA Carboxylase nih.gov

| Compound | Stereochemistry | Relative Inhibitory Potency (K_is) |

|---|---|---|

| Trifop | Racemic (R/S) | Baseline |

| Trifop | (R)-(+) | ~2x more potent than racemic |

Application of Computational Chemistry and Molecular Modeling in SAR

Computational techniques are indispensable tools for modern SAR studies, providing deep insights into the molecular basis of activity and guiding the design of new analogues.

Ligand-Target Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For synthetic auxin herbicides, a class that includes phenoxypropanoic acids, the primary targets are the TIR1/AFB family of auxin receptors. nih.govresearchgate.net Docking simulations allow researchers to visualize how analogues of this compound might interact with the amino acid residues within the binding pocket of these receptors. mdpi.com

These simulations can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. By calculating binding free energies, docking studies can provide predictions of binding affinity, helping to rank potential new compounds before they are synthesized. nih.govnih.gov This process has been successfully applied to other classes of propanoic acid derivatives to understand their binding modes and rationalize their observed biological activities. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of compounds with their biological activity. nih.gov For auxin herbicides, 2D and 3D-QSAR models have been developed to understand the structural requirements for potent activity. mdpi.com

In a typical QSAR study, various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for a series of analogues. These descriptors are then used to build a mathematical model that predicts the activity (e.g., IC₅₀ value) of a compound based on its structure. mdpi.com A statistically robust QSAR model, validated through methods like cross-validation, can be a powerful predictive tool. mdpi.com It helps identify which molecular properties are most important for activity and can be used to forecast the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Rational Design Principles for Novel Analogues with Modified or Enhanced Biological Activity

The rational design of novel analogues of this compound is a strategic process aimed at optimizing its biological activity, selectivity, and other physicochemical properties. This process is heavily reliant on understanding the structure-activity relationships (SAR) within the broader class of aryloxyphenoxypropionate (APP) herbicides. By systematically modifying the three key structural components of the molecule—the propanoic acid head, the central phenoxy linker, and the substituted phenyl ring—researchers can fine-tune its interaction with the target enzyme, typically acetyl-CoA carboxylase (ACCase) in susceptible plant species.

Key strategies in the rational design of novel this compound analogues include:

Bioisosteric Replacement: Substituting specific atoms or functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or to reduce unwanted side effects.

Conformational Restriction: Introducing structural constraints to lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty upon binding to the target.

Scaffold Hopping: Replacing the core chemical scaffold with a different one while maintaining the original's three-dimensional arrangement of key functional groups.

Fragment-Based and Structure-Based Drug Design: Utilizing computational and experimental techniques to identify and optimize molecular fragments that bind to specific pockets of the target enzyme.

A critical aspect of the rational design process is the stereochemistry of the chiral center in the propanoic acid moiety. For most APP herbicides, the (R)-enantiomer is significantly more biologically active than the (S)-enantiomer. This enantioselectivity is a crucial consideration in the synthesis and evaluation of new analogues.

Modification of the Propanoic Acid Moiety

The propanoic acid group is a critical pharmacophore for the biological activity of aryloxyphenoxypropionates. Its carboxylic acid function is believed to be essential for binding to the ACCase enzyme. Modifications in this region, therefore, need to be approached with caution to preserve this key interaction.

| Modification | Rationale | Anticipated Effect on Biological Activity |

| Esterification of the carboxylic acid | Improve lipophilicity and facilitate uptake and translocation within the plant. The ester would likely be hydrolyzed in vivo to the active carboxylic acid. | Potential for enhanced overall efficacy due to improved delivery to the target site. |

| Replacement of the carboxylic acid with bioisosteres (e.g., tetrazole, hydroxamic acid) | To explore alternative binding interactions with the enzyme and potentially improve metabolic stability. | Activity is highly dependent on the specific bioisostere and its ability to mimic the key interactions of the carboxylate group. |

| Altering the length of the alkyl chain | To probe the size of the binding pocket and optimize hydrophobic interactions. | Lengthening or shortening the chain from propanoic acid could lead to a decrease in activity if the optimal chain length is already achieved. |

Alterations to the Phenoxy Linker

The ether linkage in the phenoxy group provides a certain degree of conformational flexibility to the molecule. Altering this linker can have a significant impact on the relative orientation of the two aromatic rings, which is crucial for proper binding to the target enzyme.

| Modification | Rationale | Anticipated Effect on Biological Activity |

| Replacement of the ether oxygen with sulfur (thioether) or an amino group (amine) | To alter the bond angle and rotational freedom, thereby influencing the overall molecular conformation. | May lead to a decrease in activity if the specific geometry conferred by the ether linkage is optimal for binding. |

| Introduction of substituents on the phenoxy ring | To introduce additional points of interaction with the enzyme or to influence the electronic properties of the ring. | The effect would depend on the nature and position of the substituent. Bulky groups could introduce steric hindrance. |

Substitution Patterns on the Phenyl Ring

The substituted phenyl ring plays a significant role in the binding affinity and selectivity of aryloxyphenoxypropionates. The nature, position, and electronic properties of the substituents are key determinants of biological activity. In the case of this compound, the chloro and nitro groups are the primary substituents.

| Modification | Rationale | Anticipated Effect on Biological Activity |

| Varying the halogen at the 2-position (e.g., F, Br, I) | To modulate the electronic and steric properties of the ring and explore the impact of halogen bonding. | The optimal halogen will depend on the specific interactions within the enzyme's binding pocket. |

| Replacing the 4-nitro group with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) | To maintain or enhance the electron-withdrawing nature of the substituent, which is often important for activity, while potentially improving metabolic stability. | Activity is likely to be retained or enhanced if the new group has similar electronic and steric properties to the nitro group. |

| Introducing additional substituents on the ring | To probe for additional binding pockets and enhance affinity through further interactions. | The effect is highly dependent on the position and nature of the new substituent. Unfavorable steric or electronic interactions could decrease activity. |

| Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, pyrimidine) | To explore new binding interactions and potentially improve properties such as solubility and metabolic stability. This is a common strategy in the design of APP herbicides. arkat-usa.orgresearchgate.net | This can lead to significant changes in activity and selectivity, with the potential for discovering novel and more potent analogues. scispace.com |

The rational design of novel analogues of this compound is a multifaceted process that leverages a deep understanding of SAR principles. By systematically exploring the chemical space around this core structure, it is possible to develop new compounds with enhanced biological activity and improved physicochemical properties.

Advanced Analytical Methodologies for the Detection and Quantification of 2 2 Chloro 4 Nitrophenoxy Propanoic Acid

Chromatographic Techniques for Environmental and Biological Matrices (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic methods are the cornerstone for the separation and quantification of 2-(2-chloro-4-nitrophenoxy)propanoic acid from intricate environmental and biological samples. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a primary tool due to its suitability for analyzing polar, non-volatile compounds.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For the analysis of related phenoxyalkanoic acids, methods often employ a C18 column with a gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. epa.gov This setup allows for the efficient separation of the target compound from matrix interferences. Detection is typically achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography is another powerful technique, but it requires the analyte to be volatile and thermally stable. Since this compound is a carboxylic acid and thus not readily volatile, a derivatization step is necessary prior to GC analysis. This typically involves esterification (e.g., methylation) to convert the carboxylic acid group into a more volatile ester. Following derivatization, the compound can be separated on a capillary GC column and detected with high selectivity and sensitivity using a mass spectrometer. alsenvironmental.co.uk GC-MS/MS, using multiple reaction monitoring (MRM) mode, offers exceptional selectivity, minimizing the potential for matrix interference. alsenvironmental.co.uk

Below is a table summarizing typical chromatographic conditions for related compounds, which are applicable for the analysis of this compound.

Interactive Data Table: Typical Chromatographic Conditions

| Parameter | HPLC-MS | GC-MS/MS |

|---|---|---|

| Column | Reverse-phase C18 (e.g., 100 mm x 3.0 mm) epa.gov | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Gradient of acidified water and methanol/acetonitrile epa.gov | Helium |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | Triple Quadrupole Mass Spectrometer (MS/MS) alsenvironmental.co.uk |

| Derivatization | Not required | Required (e.g., silylation or esterification) alsenvironmental.co.uk |

| Sample Matrix | Soil, Water epa.gov | Water, Biological tissues alsenvironmental.co.uk |

| Key Advantage | Analyzes polar compounds directly | High resolution and sensitivity |

Spectroscopic Methods for Structure Elucidation and Metabolite Identification (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification of this compound and the elucidation of its metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most informative.

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the nitrophenyl ring, the proton on the chiral carbon of the propanoic acid moiety, and the methyl protons. docbrown.info The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the chloro and nitro substituents. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift. docbrown.info

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the chiral carbon, and the methyl carbon. docbrown.info The chemical shifts provide evidence for the different carbon environments within the molecule. docbrown.info

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of the parent compound and for identifying its metabolites. When coupled with chromatography (LC-MS or GC-MS), it allows for the separation and identification of transformation products in complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental formulas for the parent ion and its fragments. The fragmentation pattern observed in the MS/MS spectrum is unique to the molecule's structure and can be used for confirmation. For this compound, characteristic fragments would likely arise from the cleavage of the ether bond and the loss of the carboxyl group. docbrown.info Isotope-labeling studies, using ¹³C-labeled parent compound, can be combined with MS to trace the metabolic fate of the molecule. nih.gov

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (adjacent to NO₂) | ~8.2 | Doublet |

| Aromatic CH (adjacent to Cl) | ~7.5 | Doublet |

| Aromatic CH | ~7.0-7.3 | Doublet of doublets |

| O-CH-COOH | ~4.0-4.5 | Quartet |

| CH₃ | ~1.6 | Doublet |

Electrochemical and Advanced Bioanalytical Approaches

While chromatographic and spectroscopic methods are standard, newer approaches are being explored for rapid and sensitive detection.

Electrochemical Methods: Electrochemical sensors offer a promising alternative for the detection of this compound. The presence of the electrochemically active nitro group (-NO₂) makes the compound suitable for analysis by techniques such as voltammetry. The nitro group can be electrochemically reduced, generating a measurable current that is proportional to the concentration of the analyte. Modified electrodes, using nanomaterials or specific polymers, can be designed to enhance the sensitivity and selectivity of the detection. rsc.org For instance, a sensor developed for 2-nitrophenol, a related compound, demonstrated high sensitivity and a low detection limit, suggesting a similar approach could be successful for the target analyte. rsc.org

Advanced Bioanalytical Approaches: Bioanalytical methods, such as immunoassays (e.g., ELISA), rely on the specific binding between an antibody and the target analyte (antigen). These methods can be highly specific and sensitive, allowing for high-throughput screening of a large number of samples. The development of an immunoassay for this compound would require the production of specific antibodies that recognize the molecule. While specific examples for this exact compound are not prevalent, the principle is widely applied to other herbicides and environmental contaminants.

Optimized Sample Preparation and Extraction Protocols for Complex Environmental Samples

The effectiveness of any analytical method is highly dependent on the quality of the sample preparation. The goal is to extract the analyte from the sample matrix (e.g., soil, water, sediment) and remove interfering substances.

Solid-Phase Extraction (SPE): SPE is one of the most widely used techniques for cleaning up and concentrating analytes from aqueous samples. nih.gov For acidic compounds like this compound, a mixed-mode or polymer-based sorbent is often effective. The sample is typically acidified to ensure the analyte is in its neutral form, which promotes retention on the sorbent. After loading the sample, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent. alsenvironmental.co.uk

Liquid-Liquid Extraction (LLE) and Microextraction Techniques: Traditional LLE can be used but often requires large volumes of organic solvents. Miniaturized versions have become more popular. Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient method that uses a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent. nih.gov This creates a large surface area for rapid analyte transfer into the extraction solvent. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method, initially developed for pesticide residue analysis in food, is increasingly being adapted for environmental samples. The procedure involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for cleanup, where a small amount of sorbent is added to the extract to remove interferences like lipids and pigments. epa.gov

Interactive Data Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Common Matrices |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a solid sorbent and liquid sample. nih.gov | High recovery, good cleanup, potential for automation. nih.gov | Water, liquid extracts. alsenvironmental.co.uk |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning into a fine emulsion of extraction solvent. nih.gov | Fast, low solvent use, high enrichment factor. nih.govnih.gov | Water. |

| QuEChERS | Acetonitrile extraction followed by salting out and d-SPE cleanup. epa.gov | Fast, simple, low solvent consumption, versatile. | Soil, food, sediment. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(2-Chloro-4-nitrophenoxy)propanoic acid in laboratory settings?

- Answer :

- PPE Selection : Use nitrile gloves and Tyvek® suits, as these materials resist permeation by chlorophenoxy compounds .

- Ventilation : Implement local exhaust ventilation for airborne control; general ventilation is insufficient for irritants .

- Decontamination : Provide emergency showers/eye wash stations. Use wet methods or HEPA-filter vacuums for cleanup to avoid dust generation .

- Exposure Monitoring : Conduct regular air sampling per OSHA standards (29 CFR 1910.1020) .

Q. How should spills of this compound be managed?

- Answer :

- Immediate Actions : Evacuate the area, eliminate ignition sources, and restrict access .

- Cleanup : Trained personnel should use absorbent materials or wet methods. Avoid dry sweeping; HEPA vacuums are recommended .

- Waste Disposal : Contaminated materials must be treated as hazardous waste under 29 CFR 1910.120 .

Q. What medical surveillance is recommended for researchers exposed to halogenated phenoxy propanoic acids?

- Answer :

- Baseline Testing : Neurological exams, complete blood count, and kidney function tests .

- Post-Exposure : Immediate medical evaluation if symptoms arise (e.g., skin irritation, respiratory distress). No specific biomarker exists, so symptom history is critical .

- Documentation : Maintain records per OSHA Access to Medical Records Standard (29 CFR 1910.1020) .

Advanced Research Questions

Q. How can researchers optimize analytical methods for quantifying trace residues of this compound in environmental samples?

- Answer :

- Technique : Capillary liquid chromatography (cLC) with gradient elution, validated for chlorophenoxy acids. Use mass spectrometry (MS) for specificity .

- Matrix Considerations : Spike recovery tests in relevant matrices (e.g., soil, water) to account for interference .

- Detection Limits : Optimize HEPA-filtered cleanup to reduce background noise in low-concentration samples .

Q. What experimental strategies mitigate skin absorption risks during in vivo studies with halogenated phenoxy propanoic acids?

- Answer :

- Barrier Methods : Double-gloving with nitrile gloves and frequent changes during prolonged exposure .

- Decontamination Protocols : Immediate washing with pH-neutral soap post-contact. Avoid organic solvents that enhance dermal absorption .

- Animal Models : Use occlusive dressings to isolate test areas and quantify absorption via radiolabeled analogs .

Q. How should contradictory data on the carcinogenic potential of chlorophenoxy propanoic acids be addressed?

- Answer :

- Review Variables : Compare dose-response curves, exposure duration, and model systems (e.g., in vitro vs. in vivo) .

- Standardization : Replicate studies under OECD or EPA guidelines for toxicity testing.

- Mechanistic Studies : Investigate metabolic activation pathways (e.g., cytochrome P450 interactions) using isotopic labeling .

Methodological Notes

- References : Citations (e.g., ) derive from analogous chlorophenoxy compounds; extrapolate cautiously to this compound.

- Regulatory Compliance : Adhere to OSHA, NIOSH, and EPA standards for hazard communication and waste management .

- Data Reproducibility : Validate protocols with positive/negative controls, especially in toxicity and metabolic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.